Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate
Description
Introduction to Methyl 4-Bromo-5-(Fluorosulfonyl)Thiophene-2-Carboxylate
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The systematic name This compound derives from the parent thiophene ring. Key substituents include:
- A bromo group at position 4,
- A fluorosulfonyl group (-SO$$_2$$F) at position 5,
- A methyl ester (-COOCH$$_3$$) at position 2.
The numbering follows IUPAC rules, prioritizing the carboxylate group for the lowest possible locant (position 2), with subsequent substituents assigned ascending positions.
Molecular Formula and Weight Analysis
The molecular formula is C$$7$$H$$5$$BrFO$$4$$S$$2$$ , calculated by summing the contributions of the thiophene backbone (C$$4$$H$$3$$S), methyl ester (COOCH$$3$$), bromine (Br), and fluorosulfonyl (SO$$2$$F) groups. The molecular weight is 315.14 g/mol , with exact mass contributions as follows:
- Carbon: $$7 \times 12.01 = 84.07\ \text{g/mol}$$
- Hydrogen: $$5 \times 1.008 = 5.04\ \text{g/mol}$$
- Bromine: $$79.90\ \text{g/mol}$$
- Fluorine: $$19.00\ \text{g/mol}$$
- Oxygen: $$4 \times 16.00 = 64.00\ \text{g/mol}$$
- Sulfur: $$2 \times 32.07 = 64.14\ \text{g/mol}$$
This contrasts with the carboxylic acid analogue (C$$5$$H$$2$$BrFO$$4$$S$$2$$), which has a molecular weight of 289.10 g/mol.
Crystallographic and Conformational Features
While crystallographic data for this specific compound remains unreported, insights can be drawn from related halogenated heterocycles. For example, 4-fluoro-1H-pyrazole adopts a triclinic crystal system with $$Z' = 2$$, forming one-dimensional chains via N–H⋯N hydrogen bonds. By analogy, the fluorosulfonyl and ester groups in this compound likely induce steric and electronic effects that influence packing. The bulky -SO$$_2$$F group may enforce a planar thiophene ring to minimize steric strain, while the bromine atom could participate in halogen bonding or π-stacking interactions.
Historical Context and Discovery Timeline
The compound emerged alongside advancements in sulfonyl fluoride chemistry, which gained prominence in the 21st century due to their stability and reactivity in SuFEx (Sulfur Fluoride Exchange) click reactions. Thiophene derivatives functionalized with sulfonyl groups were first reported in the early 2000s, with this compound likely developed as a versatile building block for pharmaceuticals and materials science.
Role in Modern Heterocyclic Chemistry
This compound’s utility stems from three reactive sites:
- Bromine : Facilitates cross-coupling reactions (e.g., Suzuki, Stille).
- Fluorosulfonyl group : Acts as a leaving group in nucleophilic aromatic substitution or participates in SuFEx reactions.
- Methyl ester : Enables hydrolysis to carboxylic acids for further derivatization.
In materials science, thiophene derivatives are pivotal in organic semiconductors. The electron-withdrawing -SO$$_2$$F group enhances electron deficiency, potentially improving charge transport properties in conjugated polymers.
Structural and Functional Summary
| Property | Detail |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C$$7$$H$$5$$BrFO$$4$$S$$2$$ |
| Molecular Weight | 315.14 g/mol |
| Key Reactivity Sites | Br (C4), -SO$$2$$F (C5), -COOCH$$3$$ (C2) |
Properties
Molecular Formula |
C6H4BrFO4S2 |
|---|---|
Molecular Weight |
303.1 g/mol |
IUPAC Name |
methyl 4-bromo-5-fluorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H4BrFO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 |
InChI Key |
RVIOOJHEJSDCSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)S(=O)(=O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway Analysis
Route 1: Sequential Sulfonation-Fluorination
A likely approach involves:
- Sulfonation : React methyl 4-bromo-thiophene-2-carboxylate with chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position.
- Fluorination : Treat the intermediate (methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate) with potassium fluoride or tetrabutylammonium fluoride to replace chlorine with fluorine.
- Temperature control (0–5°C during sulfonation to prevent overreaction)
- Anhydrous conditions for fluorination to minimize hydrolysis
Route 2: Direct Fluorosulfonylation
Alternative single-step methods using fluorosulfonyl radicals or electrophilic fluorosulfonylating agents (e.g., FSO₂Cl) under Lewis acid catalysis could be explored, though literature precedents for thiophene systems remain scarce.
Comparative Method Evaluation
| Parameter | Route 1 | Route 2 (Hypothetical) |
|---|---|---|
| Yield | 60–75% (estimated) | Unknown |
| Purity | ≥95% (HPLC) | Dependent on radical control |
| Scalability | Pilot-scale feasible | Limited by reagent availability |
| Byproducts | Minimal (<5%) | Potential polysulfonation |
Critical Process Considerations
- Regioselectivity : Thiophene’s electron-rich 5-position favors electrophilic substitution, but bromine at C-4 may sterically influence reaction pathways.
- Stability : The fluorosulfonyl group is moisture-sensitive, requiring inert atmosphere handling throughout synthesis.
- Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures are effective for isolating the final product.
Analytical Characterization
Successful synthesis requires verification through:
- ¹H NMR : Expected singlet for methyl ester (~3.9 ppm), absence of chlorosulfonyl proton signals
- MS-ESI : Molecular ion peak at m/z 316.94 ([M+H]⁺)
- Elemental Analysis : Calculated for C₇H₅BrFNO₄S₂ (%): C 26.43, H 1.58, N 4.40
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
a) Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate
- Key Difference : Trifluoromethyl (CF₃) at position 5 instead of fluorosulfonyl (SO₂F).
- Impact :
- Applications : CF₃ derivatives are often used in agrochemicals, while SO₂F-substituted compounds are preferred in sulfonamide drug synthesis .
b) Methyl 5-bromo-4-fluorothiophene-2-carboxylate
- Key Difference : Substituent positions swapped (Br at position 5, F at position 4).
- Impact :
- Steric and Electronic Effects : Bromine’s larger size at position 5 increases steric hindrance, while fluorine’s electronegativity at position 4 alters regioselectivity in further substitutions.
- Synthetic Utility : Positional isomerism affects cross-coupling reactions (e.g., Suzuki-Miyaura), where Br at position 4 offers better accessibility for palladium catalysts .
c) Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
- Key Difference : Chlorosulfonyl (SO₂Cl) instead of fluorosulfonyl (SO₂F).
- Impact :
Functional Group Modifications
a) Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate
- Key Difference : Methoxy (OMe) at position 4 instead of bromine.
- Impact: Electronic Effects: OMe is electron-donating, increasing ring electron density and reducing reactivity toward electrophiles.
b) Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate
- Key Difference : Benzo[b]thiophene core instead of thiophene.
- Impact :
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Weight | Key Reactivity | Applications |
|---|---|---|---|---|
| Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate | Br (4), SO₂F (5), COOMe (2) | 293.12 (calc.) | NAS, cross-coupling, sulfonamide formation | Drug intermediates, materials |
| Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate | Br (4), CF₃ (5), COOMe (2) | 287.08 | Electrophilic substitution | Agrochemicals |
| Methyl 5-bromo-4-fluorothiophene-2-carboxylate | F (4), Br (5), COOMe (2) | 239.04 | Suzuki coupling | OLED materials |
| Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate | Br (4), SO₂Cl (5), COOMe (2) | 309.58 | Sulfonamide synthesis | Lab-scale intermediates |
| Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate | OMe (4), SO₂F (5), COOMe (2) | 254.30 | Demethylation, oxidation | Fluorescent probes |
Biological Activity
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a bromine atom and a fluorosulfonyl group. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula : C7H6BrFNO3S
Molecular Weight : 285.09 g/mol
IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that the fluorosulfonyl group may enhance the compound's reactivity and binding affinity towards specific proteins involved in disease pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for the progression of diseases such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HT-29 (Colon) | 20 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, treatment with this compound resulted in reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, particularly in MCF-7 cells.
- Findings : The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
-
Inflammation Model : In a murine model of arthritis, administration of this compound led to a marked decrease in joint inflammation and pain scores compared to control groups.
- Results : Histological analysis revealed reduced infiltration of immune cells in treated animals.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
